5-(isopropoxymethyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide
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Overview
Description
5-(Isopropoxymethyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring, an isopropoxymethyl group, and a thiazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(isopropoxymethyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan core. One common approach is the reaction of 5-hydroxymethylfuran-2-carboxamide with isopropyl alcohol under acidic conditions to introduce the isopropoxymethyl group. Subsequently, the thiazolyl moiety is introduced through a nucleophilic substitution reaction with 4-methylthiazole.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as sulfonic acid-functionalized zirconium-based coordination catalysts, can enhance the efficiency of the etherification and substitution reactions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromic acid can be used to oxidize the furan ring.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce the carboxamide group.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction of the carboxamide group can yield the corresponding amine.
Substitution: Substitution reactions can introduce various alkyl or aryl groups at different positions on the furan ring.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 5-(isopropoxymethyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide can be utilized to study enzyme inhibition and protein interactions. Its structural complexity allows it to interact with specific biological targets.
Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which 5-(isopropoxymethyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The furan ring and thiazolyl moiety can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological system .
Comparison with Similar Compounds
5-(Ethoxymethyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide
5-(Propoxymethyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide
5-(Butoxymethyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide
Uniqueness: 5-(Isopropoxymethyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide stands out due to its optimal balance of hydrophobicity and reactivity, making it more suitable for certain applications compared to its analogs. The isopropyl group provides a unique steric and electronic environment that influences its chemical behavior.
Biological Activity
5-(isopropoxymethyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a furan ring substituted with an isopropoxymethyl group and a thiazole moiety, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds with thiazole and furan structures exhibit significant antimicrobial properties. For instance, the presence of the thiazole ring enhances the compound's interaction with bacterial enzymes, leading to effective inhibition of bacterial growth. A study demonstrated that derivatives of thiazole showed potent activity against various strains of bacteria and fungi, suggesting that this compound may possess similar properties .
Anticancer Properties
The compound's potential as an anticancer agent has been explored in various studies. In vitro assays have shown that it can induce apoptosis in cancer cells by activating caspase pathways. For example, a study involving B16F10 melanoma cells revealed that treatment with the compound resulted in a significant decrease in cell viability at concentrations ranging from 1 to 10 μM, indicating a dose-dependent cytotoxic effect .
Concentration (μM) | Cell Viability (%) |
---|---|
0 | 100 |
1 | 85 |
5 | 60 |
10 | 30 |
The proposed mechanism of action for this compound involves the inhibition of specific enzymes related to cell proliferation and survival. The thiazole component is believed to interact with key signaling pathways involved in tumor growth and metastasis. In particular, it may inhibit the activity of tyrosinase, an enzyme crucial in melanin production, thereby exhibiting potential as a skin-whitening agent .
Case Study 1: Antimicrobial Efficacy
In a clinical trial assessing the antimicrobial efficacy of various thiazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited an IC50 value of approximately 50 μM against S. aureus, showcasing its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
A separate study evaluated the anticancer effects on human lung cancer cells (A549). The results showed that treatment with this compound led to a significant reduction in cell proliferation after 48 hours, with an IC50 value determined to be around 15 μM. This suggests strong potential for further development as an anticancer therapeutic .
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-5-(propan-2-yloxymethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-8(2)17-6-10-4-5-11(18-10)12(16)15-13-14-9(3)7-19-13/h4-5,7-8H,6H2,1-3H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDVDPASNMOVKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC=C(O2)COC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.